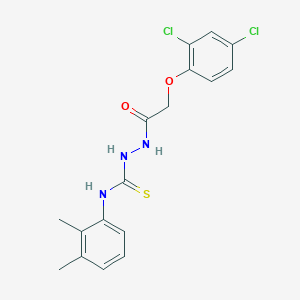

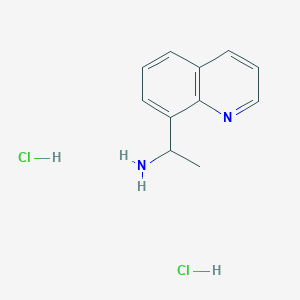

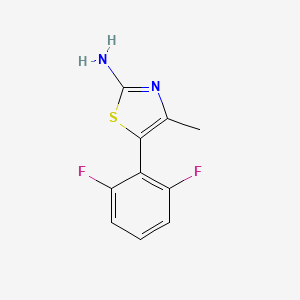

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a difluorophenyl group, which is a type of aromatic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including addition, nitration, reduction, esterification, and synthetic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,6-difluorophenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, it might participate in aminolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the difluorophenyl group could potentially influence its solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

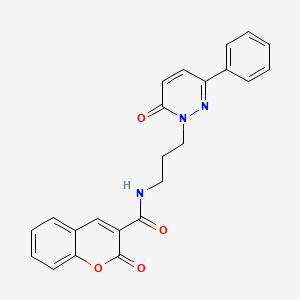

The synthesis and characterization of various derivatives of thiazol-2-amine have been a point of interest in chemical research. For instance, researchers synthesized and characterized a molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, through NMR, IR, and X-ray diffraction, revealing its molecular geometry and vibrational frequencies. This compound's molecular energy profile was studied to understand its conformational flexibility, and its interaction with metal surfaces was examined through density functional theory calculations and molecular dynamics simulations (Özdemir et al., 2009). Similarly, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was synthesized and its structure was elucidated using various spectroscopic methods. Its molecular structure and intermolecular interactions were further detailed through single-crystal X-ray diffraction and Hirshfeld surface analysis (GayathriB. et al., 2019).

Chemoselective Synthesis and Drug Discovery Applications

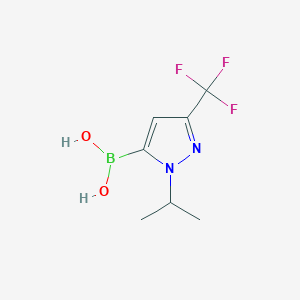

A chemoselective synthesis protocol was developed for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, introducing a bromodifluoromethyl group at the C4 of the thiazole. This synthon is considered useful in drug discovery programs, highlighting the potential pharmaceutical applications of thiazol-2-amine derivatives (Colella et al., 2018).

Biomedical Research

Antifungal and Plant-Growth-Regulatory Activities

Thiazol-2-amine derivatives have been evaluated for their biological activities. For example, a study synthesized fifteen new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety, examining their antifungal and plant-growth-regulatory activities. This research demonstrates the potential application of these compounds in agriculture and pharmaceuticals (Jian‐Bing Liu et al., 2011).

Corrosion Inhibition of Iron

Thiazol-2-amine derivatives were also investigated for their corrosion inhibition performance on iron. Through theoretical calculations and molecular dynamics simulations, researchers predicted the efficiency of these compounds in preventing corrosion, further demonstrating their practical application in material science (Kaya et al., 2016).

Anti-Inflammatory Activities

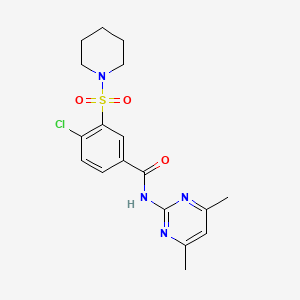

The biological evaluation of N‐aryl‐4‐aryl-1,3‐Thiazole‐2‐amine derivatives has shown their potential as anti-inflammatory agents. Specifically, these compounds were found to directly inhibit 5‐lipoxygenase, a key enzyme involved in leukotriene synthesis which is linked to inflammation-related diseases like asthma and rheumatoid arthritis (J. Suh et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2,6-difluorophenyl)-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S/c1-5-9(15-10(13)14-5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCSJFPUFIUFMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

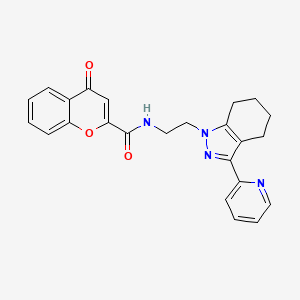

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

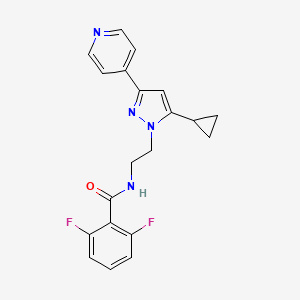

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

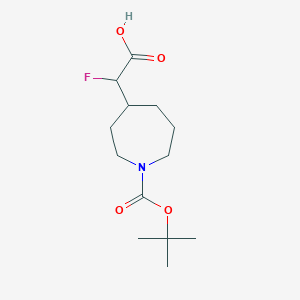

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)